molecular formula C14H18N2O5 B4002964 methyl {4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}carbamate

methyl {4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}carbamate

Cat. No.: B4002964
M. Wt: 294.30 g/mol
InChI Key: SAWAPSYINMPERO-UHFFFAOYSA-N
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Description

Methyl {4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}carbamate is a useful research compound. Its molecular formula is C14H18N2O5 and its molecular weight is 294.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.12157168 g/mol and the complexity rating of the compound is 349. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Methyl-N-[4-(3-R-amino-2-hydroxypropoxy)phenyl]carbamates have been synthesized by alkylation of methyl-N-(4-hydroxyphenyl)carbamate with (chloromethyl)oxirane, which is then subjected to aminolysis with different amines such as morpholine (Velikorodov, 2004).
  • Biological Monitoring and Environmental Impact :

    • Phenmedipham, a related carbamate used as a herbicide, has been studied for its metabolism and detection in human urine, highlighting the environmental and health impacts of carbamate pesticides (Schettgen et al., 2001).
  • DNA Binding and Biological Activity :

    • Studies have explored the relationship between the molecular structure and biological activity of platinum(II) complexes containing methylated derivatives of phenanthroline, which show significant variation in cytotoxicities (Brodie et al., 2004).
  • Pharmacokinetics and Drug Development :

    • The pharmacokinetics and pharmacodynamics of carfilzomib, a proteasome inhibitor containing morpholine and carbamate groups, have been characterized in Sprague-Dawley rats, providing insights into its therapeutic potential and metabolism (Yang et al., 2011).
  • Photophysical and Photochemical Properties :

    • The novel water-soluble derivatives of zinc(II) phthalocyanine containing morpholino and carbamate groups have been synthesized, showing promising properties for treatment of cancer by photodynamic therapy (Çolak et al., 2016).
  • Catalytic Applications :

    • Research on palladium-catalyzed reductive carbonylation of nitrobenzene has been conducted, resulting in methyl N-phenylcarbamate, indicating the potential use of carbamate derivatives in catalytic processes (Santi et al., 1997).
  • Chiral Discrimination and Asymmetric Synthesis :

    • The separation of enantiomers on an amylose tris-3,5-dimethylphenyl carbamate stationary phase has been studied, demonstrating the role of carbamates in chiral discrimination and asymmetric synthesis (Bereznitski et al., 2002).

Properties

IUPAC Name

methyl N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-19-14(18)15-11-2-4-12(5-3-11)21-10-13(17)16-6-8-20-9-7-16/h2-5H,6-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWAPSYINMPERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)OCC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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